Norbornane, 2-isobutyl-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Norbornane, 2-isobutyl- is a natural product found in Aloe africana with data available.

科学研究应用

Polymer Synthesis

Norbornane derivatives are widely used in the synthesis of polymers due to their unique structural properties. The incorporation of norbornane into polymer backbones enhances the thermal and mechanical properties of the resulting materials.

1.1. Radical Copolymerization

Recent studies have demonstrated that norbornene-based monomers can be copolymerized with alkyl acrylates to produce high-performance polymers suitable for photoresist applications. For example, the copolymerization of alkyl 2-norbornene-2-carboxylates with n-butyl acrylate has shown significant improvements in glass transition temperature (Tg) compared to traditional polymers like polystyrene .

Table 1: Properties of Norbornene Copolymers

| Polymer Type | Tg (°C) | Solubility | Application Area |

|---|---|---|---|

| Poly(n-butyl acrylate) | 50 | Good | Photoresists |

| Norbornene Copolymer | 80 | Excellent | Coatings and adhesives |

1.2. Biobased Thermoset Films

Norbornene-functionalized plant oils have been utilized to create biobased thermoset films. The polymerization of these functionalized oils results in materials that are both sustainable and high-performing, making them suitable for various industrial applications such as coatings and binders .

Materials Science

The unique properties of norbornane derivatives make them valuable in developing advanced materials.

2.1. Polyimide Resins

Norbornane-2-isobutyl- has been explored as a precursor for polyimide resins, which are known for their high thermal stability and excellent mechanical properties. The use of tetracarboxylic dianhydrides derived from norbornane allows for the production of polyimides with enhanced light transmittance and solubility, making them ideal for optical applications .

Case Study: Polyimide Production

- Objective: To synthesize a polyimide with high light transmittance.

- Method: Utilization of norbornane-derived tetracarboxylic dianhydrides.

- Results: The resulting polyimide exhibited superior thermal resistance and optical clarity compared to traditional polyimides.

Chemical Reactions and Precursor Applications

Norbornane derivatives serve as important intermediates in various chemical synthesis processes.

化学反应分析

Formation of Carbocations

Norbornane derivatives can undergo ionization to form carbocations, particularly the 2-norbornyl cation. This cation is known for its stability and reactivity:

-

Formation Mechanisms :

-

σ Formation : Involves the departure of a leaving group from the exo position, which is facilitated by anchimeric assistance from the σ bond between carbons 1 and 6.

-

π Formation : Involves the donation of electron density from a π bond to facilitate the departure of a leaving group.

-

The stability of the 2-norbornyl cation has been attributed to its non-classical structure, which allows for delocalization of charge across the bicyclic framework .

Nucleophilic Substitution Reactions

Norbornane derivatives can also participate in nucleophilic substitution reactions. The presence of an isobutyl group can influence reaction rates and mechanisms due to steric and electronic effects:

-

SN1 Mechanism : The formation of a stable carbocation intermediate allows for nucleophilic attack.

-

SN2 Mechanism : Less common due to steric hindrance from the isobutyl group.

Rearrangement Reactions

Rearrangement reactions are crucial for understanding the behavior of norbornane derivatives:

-

1,2-Rearrangements : These can occur when a carbocation rearranges to form more stable ions. For instance, the conversion of 1-norbornyl or 7-norbornyl cations to the more stable 2-norbornyl cation has been observed during solvolysis reactions .

Elimination Reactions

Elimination reactions often lead to the formation of alkenes or other unsaturated compounds:

-

E1 Mechanism : Similar to SN1, where a carbocation intermediate forms before loss of a proton.

-

E2 Mechanism : Requires a strong base and occurs in a single concerted step.

Kinetics of Norbornene Insertion

Recent studies have shown that norbornene insertion into palladium complexes provides insights into reaction kinetics:

-

The rate-determining step involves coordination between norbornene and palladium complexes.

-

Kinetic studies reveal that certain geometrical isomers exhibit significantly different reactivities toward norbornene insertion .

Computational Studies

Density Functional Theory (DFT) calculations have been employed to elucidate reaction pathways and energy profiles for various reactions involving norbornane derivatives:

-

These studies help identify transition states and intermediates, providing a clearer understanding of reaction mechanisms.

-

For example, the activation energies for different pathways can vary significantly, influencing product distribution .

Kinetic Parameters for Norbornene Insertion

| Parameter | Value |

|---|---|

| Rate Constant (k) | Variable (depends on conditions) |

| Activation Energy (Ea) | Varies by pathway |

属性

CAS 编号 |

18127-14-5 |

|---|---|

分子式 |

C11H20 |

分子量 |

152.28 g/mol |

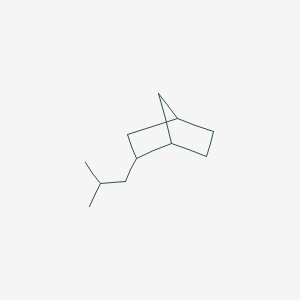

IUPAC 名称 |

2-(2-methylpropyl)bicyclo[2.2.1]heptane |

InChI |

InChI=1S/C11H20/c1-8(2)5-11-7-9-3-4-10(11)6-9/h8-11H,3-7H2,1-2H3 |

InChI 键 |

FUYHDFCORAHYRE-UHFFFAOYSA-N |

SMILES |

CC(C)CC1CC2CCC1C2 |

规范 SMILES |

CC(C)CC1CC2CCC1C2 |

同义词 |

2-Isobutylnorbornane |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。